Naphtho(1,8-cd)-1,2-tellurathiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho(1,8-cd)-1,2-tellurathiole is a heterocyclic compound that contains a tellurium atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,8-cd)-1,2-tellurathiole typically involves the reaction of 1,8-diaminonaphthalene with a tellurium source under specific conditionsThe reaction conditions often require an aprotic solvent and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Naphtho(1,8-cd)-1,2-tellurathiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to a lower oxidation state.
Substitution: The tellurium atom can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and organometallic reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce a variety of organotellurium derivatives .
Scientific Research Applications
Naphtho(1,8-cd)-1,2-tellurathiole has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts .
Mechanism of Action
The mechanism by which Naphtho(1,8-cd)-1,2-tellurathiole exerts its effects involves interactions with various molecular targets. The tellurium atom can form bonds with biological molecules, potentially disrupting cellular processes. The compound’s unique structure allows it to interact with specific enzymes and proteins, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Naphtho(1,8-cd)-1,2-dithiole
- Naphtho(1,8-cd)-1,2-selenathiole
- Naphtho(1,8-cd)-1,2-thiadiazine
Uniqueness
Naphtho(1,8-cd)-1,2-tellurathiole is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur and selenium analogs. These properties include higher reactivity and potential for forming more stable compounds under certain conditions .
Properties
CAS No. |
64869-36-9 |
---|---|
Molecular Formula |
C10H6STe |
Molecular Weight |
285.8 g/mol |
IUPAC Name |
2-thia-3-telluratricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H6STe/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
InChI Key |
WLWISZOKSSDQPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)S[Te]C3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.